molecular formula C9H12FN3O4 B13856260 5'-Deoxy-5-fluorocytidine-13C,15N2

5'-Deoxy-5-fluorocytidine-13C,15N2

Katalognummer: B13856260
Molekulargewicht: 248.19 g/mol
InChI-Schlüssel: YSNABXSEHNLERR-ODXAEXDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Deoxy-5-fluorocytidine-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5-fluorocytidine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is significant in the study of nucleoside analogs and their applications in various fields, including medicinal chemistry and molecular biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5-fluorocytidine-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the nucleoside structure. The process begins with the preparation of labeled cytidine, followed by fluorination at the 5’ position. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial Production Methods

Industrial production of 5’-Deoxy-5-fluorocytidine-13C,15N2 involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopically labeled reagents while maintaining the integrity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the isotopic labeling and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5’-Deoxy-5-fluorocytidine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as thiols and amines are commonly used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Acids and Bases: Hydrochloric acid and sodium hydroxide are used for hydrolysis reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5’-Deoxy-5-fluorocytidine-13C,15N2 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5’-Deoxy-5-fluorocytidine-13C,15N2 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom at the 5’ position disrupts the normal base pairing and replication processes, leading to the inhibition of cell proliferation. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5’-Deoxy-5-fluorocytidine-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides valuable information on the metabolic pathways and mechanisms of action of nucleoside analogs, making it a powerful tool in scientific research .

Eigenschaften

Molekularformel

C9H12FN3O4

Molekulargewicht

248.19 g/mol

IUPAC-Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1/i9+1,12+1,13+1

InChI-Schlüssel

YSNABXSEHNLERR-ODXAEXDMSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)[15N]2C=C(C(=[15N][13C]2=O)N)F)O)O

Kanonische SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.